molecular formula C17H22ClNO B2733618 N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride CAS No. 1049695-95-5

N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride

Cat. No.: B2733618
CAS No.: 1049695-95-5
M. Wt: 291.82
InChI Key: SUSBWRIJXPEFFJ-UHFFFAOYSA-N
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Description

“N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1049695-95-5 . It has a molecular weight of 291.82 and its molecular formula is C17H22ClNO . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H21NO.ClH/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature and should be stored at 4°C, protected from light .

Scientific Research Applications

Toxicokinetics and Analytical Toxicology

In forensic toxicology, N-benzyl-1-(4-methoxyphenyl)propan-2-amine derivatives, particularly those belonging to the NBOMe class, have been the subject of toxicokinetic studies. These studies aim to understand drug interactions, elimination routes, and to evaluate targets for toxicological screening. For example, Richter et al. (2019) investigated the phase I and II metabolism, plasma protein binding, and detectability of novel NBOMe derivatives using mass spectrometry. Their findings are crucial for identifying substance abuse and intoxication cases, offering insights into the forensic analysis of similar compounds (Richter et al., 2019).

Synthetic Chemistry

In the realm of synthetic chemistry, N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride serves as a precursor or intermediate in the synthesis of complex molecules. For instance, Brown et al. (1998) described a convenient synthesis of the paclitaxel side-chain via a diastereoselective Staudinger reaction, highlighting its importance in drug synthesis and pharmaceutical research (Brown et al., 1998).

Material Science

The compound has also found applications in material science, especially in the fabrication of novel materials with specific properties. For example, Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound similar in structure to N-benzyl-1-(4-methoxyphenyl)propan-2-amine, as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach paves the way towards sustainable alternatives in material science, emphasizing the versatility of such compounds in developing new materials (Trejo-Machin et al., 2017).

Safety and Hazards

The compound has been classified as potentially harmful, with hazard statements H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Properties

IUPAC Name

N-benzyl-1-(4-methoxyphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;/h3-11,14,18H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSBWRIJXPEFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049695-95-5
Record name 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHJ7LE5LLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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